

# HAPC-Chol: A Technical Guide for Researchers in Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: HAPC-Chol

Cat. No.: B1192861

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## Introduction: The Role of Cationic Lipids in Modern Therapeutics

In the rapidly advancing field of nucleic acid-based therapeutics, the effective delivery of payloads such as siRNA, mRNA, and DNA to target cells remains a critical challenge. Cationic lipids are indispensable components of lipid nanoparticle (LNP) delivery systems, facilitating the encapsulation of negatively charged nucleic acids and their subsequent entry into cells. **HAPC-Chol**, a cationic cholesterol derivative, has emerged as a significant tool for researchers, demonstrating high efficiency in gene silencing applications.<sup>[1][2]</sup> This guide provides an in-depth overview of **HAPC-Chol**, its properties, and its application in the formulation of lipid-based delivery vehicles.

## Physicochemical Properties of HAPC-Chol

A thorough understanding of the physicochemical properties of **HAPC-Chol** is fundamental to its effective application in research and development.

Property	Value	Source
CAS Number	1027801-74-6	[1][3][4]
Molecular Formula	C <sub>34</sub> H <sub>60</sub> N <sub>2</sub> O <sub>3</sub>	[1][3]
Molecular Weight	544.86 g/mol	[3]
Appearance	Crystalline solid	[5]
Purity	≥95%	[2][5]
Solubility	Soluble in ethanol and dimethylformamide (approx. 10 mg/mL). Sparingly soluble in aqueous buffers.	[5]
Storage	-20°C	[2][5]
Stability	≥ 4 years at -20°C	[2]

## Supplier Information

**HAPC-Chol** is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries.

Supplier	Website
DC Chemicals	[Link]
CymitQuimica	
MedchemExpress	
Cayman Chemical	[2]
SJZ Chem-Pharm Co., Ltd.	[Link][6]
Sapphire North America	[7]

## Applications in Research: siRNA Delivery and Gene Silencing

**HAPC-Chol** is prominently utilized as a cationic lipid in the formulation of lipoplexes for the delivery of small interfering RNA (siRNA).<sup>[2][3]</sup> These lipoplexes, often formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), effectively encapsulate siRNA and facilitate its delivery into cells, leading to gene silencing.<sup>[2][5]</sup> Studies have demonstrated the utility of **HAPC-Chol** in both in vitro and in vivo models. For instance, **HAPC-Chol**-containing lipoplexes have been successfully used for gene silencing in MCF-7 cells without significant cytotoxicity.<sup>[2]</sup> In animal studies, intravenous injection of these lipoplexes has resulted in the accumulation of the siRNA cargo in the liver and lungs, highlighting its potential for targeted therapeutic delivery.<sup>[2][3][5]</sup>

The cationic nature of **HAPC-Chol** is crucial for its function. The positively charged headgroup interacts with the negatively charged phosphate backbone of siRNA, leading to the formation of a stable complex. This complex protects the siRNA from degradation by nucleases in the bloodstream and facilitates its uptake into cells through endocytosis.

## Experimental Protocol: Formulation of HAPC-Chol Lipoplexes for siRNA Delivery

This section provides a detailed, step-by-step methodology for the preparation and characterization of **HAPC-Chol**-based lipoplexes for siRNA delivery.

### Materials and Reagents

- **HAPC-Chol**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- siRNA (specific to the target gene)
- Ethanol (200 proof, anhydrous)
- Nuclease-free water
- Phosphate-buffered saline (PBS), pH 7.2

## Stock Solution Preparation

- **HAPC-Chol** Stock (10 mg/mL): Dissolve the required amount of **HAPC-Chol** in anhydrous ethanol. Purge the solution with an inert gas (e.g., argon or nitrogen) to prevent oxidation and store at -20°C.[5]
- DOPE Stock (10 mg/mL): Prepare a stock solution of DOPE in anhydrous ethanol in a similar manner to the **HAPC-Chol** stock.
- siRNA Stock (20  $\mu$ M): Resuspend the lyophilized siRNA in nuclease-free water to a final concentration of 20  $\mu$ M. Aliquot and store at -80°C.

## Liposome Formulation and siRNA Encapsulation

The following protocol is for the preparation of lipoplexes using the thin-film hydration method followed by sonication.

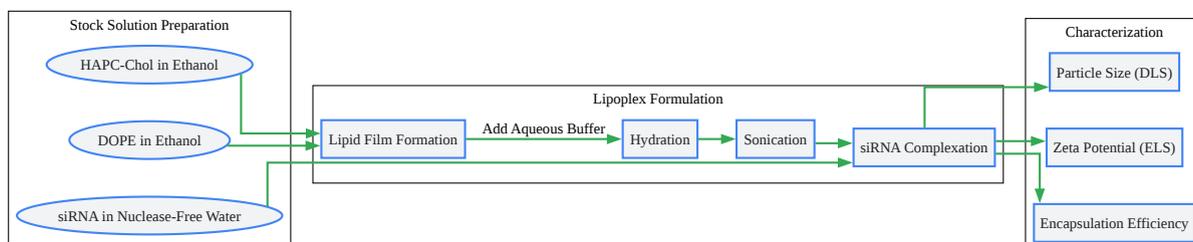
- Lipid Film Formation:
  - In a round-bottom flask, combine the desired molar ratio of **HAPC-Chol** and DOPE from their respective stock solutions. A common starting ratio is 1:1.
  - Remove the organic solvent under a stream of inert gas (nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface.
  - Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Hydrate the lipid film with nuclease-free water or a suitable aqueous buffer by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).
- Sonication:
  - To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. The sonication time will depend on the desired particle size.

- siRNA Complexation:
  - Dilute the siRNA stock solution to the desired concentration in nuclease-free water.
  - Add the siRNA solution to the liposome suspension dropwise while gently vortexing.
  - Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable lipoplexes.

## Characterization of HAPC-Chol Lipoplexes

- Particle Size and Zeta Potential: Determine the size distribution and surface charge of the lipoplexes using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.
- Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the lipoplexes using a fluorescent dye exclusion assay (e.g., RiboGreen assay) or by separating the free siRNA from the lipoplexes using size exclusion chromatography.

## Visualization of Experimental Workflow



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Caption: Workflow for the formulation and characterization of **HAPC-Chol** based lipoplexes for siRNA delivery.

## References

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